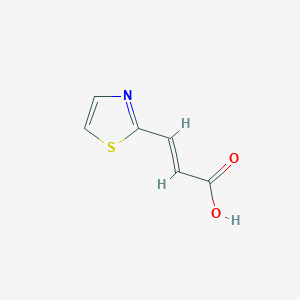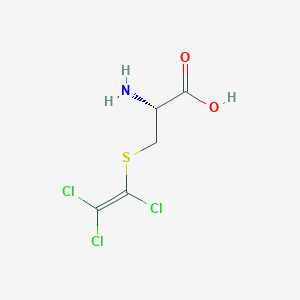
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a compound that features a thiazole ring, a common structural motif in various biologically active molecules. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the prop-2-enoic acid moiety suggests potential reactivity due to the presence of a double bond, which may be involved in various chemical reactions.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, compounds with thiazole and amino acid fragments have been synthesized using the Hantzsch method, which involves the cyclization of thioamides . Another approach to synthesizing thiazole derivatives is through reactions involving bromolevulinic esters, which undergo nucleophilic substitution and heterocyclization . These methods highlight the versatility of thiazole chemistry and the potential routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within a molecule . These techniques would be essential in confirming the structure of this compound, ensuring that the desired isomer has been synthesized.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions. The double bond in the prop-2-enoic acid moiety provides a site for potential reactions such as addition, polymerization, or isomerization. For example, the (Z) isomers of related compounds have been isomerized into their (E) counterparts by heating under reflux in an acetic acid solution . Such reactivity could be relevant for this compound in the context of synthesizing different isomers or derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of the thiazole ring can confer certain electronic characteristics, while the prop-2-enoic acid moiety may affect the compound's acidity and solubility. The use of ionic liquids in the synthesis of thiazole compounds has been shown to enhance the efficiency and selectivity of reactions, which could also impact the physical properties of the synthesized compounds . These properties are crucial for understanding the behavior of this compound in different environments and for potential applications in pharmaceuticals.
Relevant Case Studies
Several of the synthesized thiazole derivatives have been evaluated for biological activity. For instance, some compounds exhibited antimicrobial activity, and a specific derivative was found to promote rapeseed growth and increase seed yield and oil content . Another study reported the antidiabetic activity of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives, indicating the potential of thiazole compounds in therapeutic applications . These case studies suggest that this compound could also possess interesting biological properties worthy of investigation.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Isomerization: Derivatives of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid have been synthesized and isomerized, confirming their molecular structure through various spectroscopic methods and X-ray crystallography. These compounds have been studied for their antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).
Structural Investigation
- X-ray Crystallography and Spectroscopy: Detailed structural characterization of this compound derivatives has been done using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This study provides insights into the molecular interactions and stability of these compounds (Venkatesan et al., 2016).
Chemical Reactions and Synthesis
- Palladium-catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been utilized to selectively prepare 3,3-disubstituted prop-2-enoic acids, demonstrating a useful synthetic approach for these compounds (Abarbri et al., 2002).
- Photoalignment in Liquid Crystals: Derivatives of prop-2-enoates, including those from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have shown potential in promoting photoalignment of nematic liquid crystals, indicating applications in LCD technology (Hegde et al., 2013).
Molecular and Spectroscopic Analysis
- Conformational Behavior and NLO Activity: Studies on the conformational behavior and nonlinear optical (NLO) activity of this compound derivatives provide valuable insights into their potential for future research in optical properties (Mary et al., 2014).
Antimicrobial Activity
- Novel Heterocyclic Candidates: The use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a related compound, as a key material in the synthesis of novel pyridazinones, thiazoles, and other heterocycles under Michael addition conditions has been explored for its antimicrobial properties (El-Hashash et al., 2014).
Stereocontrolled Synthesis
- Synthesis of Ethyl (Z)-2-(2-Substituted-thiazol-4-yl)pent-2-enoates: A stereocontrolled synthesis method for ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates has been reported, demonstrating the practical applicability of these compounds in pharmaceutical contexts (Zhai et al., 2013).
Applications in GABA Uptake Inhibition
- N-alkylated Imidazole Alkanoic Acids: A series of N-alkylated imidazole alkanoic acids, including (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid, have been synthesized and evaluated as selective GABA uptake inhibitors, contributing to the development of new therapeutic agents (Kerscher-Hack et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWFCOHMNRSNNY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144163-52-0 | |
| Record name | (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















